Silirene
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Overview
Description
1H-Silirene is a three-membered unsaturated heterocycle containing siliconThe presence of silicon in the ring structure imparts distinct chemical and physical properties, making 1H-Silirene an interesting subject of study in the field of organosilicon chemistry .
Preparation Methods
The synthesis of 1H-Silirene typically involves the reaction of silacyclopropenes with various reagents under controlled conditions. One common method includes the photolysis of silacyclopropenes, which leads to the formation of 1H-Silirene through a ring-opening and subsequent ring-closing process
Chemical Reactions Analysis
1H-Silirene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield silanes or disilanes.
Substitution: 1H-Silirene can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions vary but often include silanols, siloxanes, and silanes.
Scientific Research Applications
1H-Silirene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology: While direct biological applications are limited, derivatives of 1H-Silirene are being explored for their potential use in drug delivery systems and as bioactive molecules.
Medicine: Research is ongoing to investigate the potential of 1H-Silirene derivatives in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 1H-Silirene exerts its effects is primarily through its high ring strain and the presence of silicon. The ring strain leads to increased reactivity, allowing the compound to participate in various chemical reactions. The silicon atom can engage in unique bonding interactions, influencing the electronic properties of the compound and its reactivity .
Comparison with Similar Compounds
1H-Silirene can be compared to other three-membered heterocycles such as:
1H-Azirine: Contains nitrogen instead of silicon and exhibits different reactivity due to the presence of a nitrogen atom.
1H-Oxirene: Contains oxygen and is known for its high ring strain and reactivity.
1H-Thiirene: Contains sulfur and is less stable compared to 1H-Silirene due to the larger atomic radius of sulfur. The uniqueness of 1H-Silirene lies in its silicon atom, which imparts distinct electronic properties and reactivity patterns compared to its nitrogen, oxygen, and sulfur analogs.
Properties
Molecular Formula |
C2H2Si |
---|---|
Molecular Weight |
54.12 g/mol |
IUPAC Name |
1-silacyclopropa-1,3-diene |
InChI |
InChI=1S/C2H2Si/c1-2-3-1/h1-2H |
InChI Key |
KTCVFWBGLXODMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=[Si]=C1 |
Origin of Product |
United States |
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